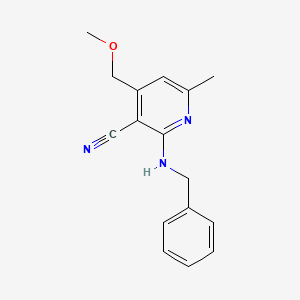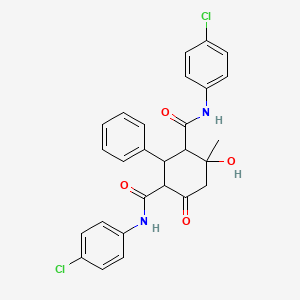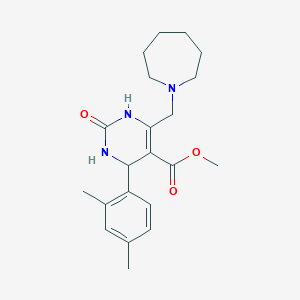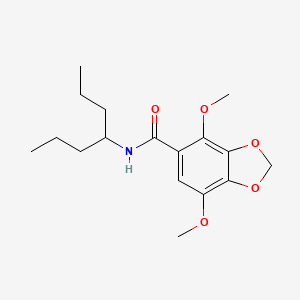![molecular formula C15H24N4O2 B11462904 1-(2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl)-3-ethylurea](/img/structure/B11462904.png)
1-(2-[(Tert-butylcarbamoyl)amino]-6-methylphenyl)-3-ethylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA is a complex organic compound with a unique structure that includes a tert-butyl group, an ethylcarbamoyl group, and a methylphenyl group
Preparation Methods
The synthesis of 3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. Common synthetic routes include:
Formation of the Core Structure: This step involves the reaction of tert-butyl isocyanate with an appropriate amine to form the urea linkage.
Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield and purity.
Chemical Reactions Analysis
3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles under specific conditions.
Scientific Research Applications
3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA can be compared with other similar compounds, such as:
tert-Butyl [3-({[3-tert-butyl-1-(4-methylphenyl)-1H-pyrazol-5-yl]carbamoyl}amino)propyl]carbamate: This compound has a similar structure but includes a pyrazolyl group instead of a phenyl group.
tert-Butyl (2-oxo-1,3-dioxan-5-yl) carbamate: This compound features a cyclic carbonate structure and is used in polymer synthesis.
The uniqueness of 3-TERT-BUTYL-1-{2-[(ETHYLCARBAMOYL)AMINO]-3-METHYLPHENYL}UREA lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C15H24N4O2 |
|---|---|
Molecular Weight |
292.38 g/mol |
IUPAC Name |
1-tert-butyl-3-[2-(ethylcarbamoylamino)-3-methylphenyl]urea |
InChI |
InChI=1S/C15H24N4O2/c1-6-16-13(20)18-12-10(2)8-7-9-11(12)17-14(21)19-15(3,4)5/h7-9H,6H2,1-5H3,(H2,16,18,20)(H2,17,19,21) |
InChI Key |
RMSSOYILZKJHFJ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=C(C=CC=C1NC(=O)NC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N,N-dibutyl-4,4-dimethyl-8-propan-2-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-amine](/img/structure/B11462826.png)
![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methylbenzamide](/img/structure/B11462833.png)
![2-(2-methoxyphenyl)tetrahydro-1H-[1,2,4]triazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B11462834.png)
![ethyl 2-{[7-(4-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B11462841.png)
![2-[(1H-indol-3-ylacetyl)amino]-N-(4-methoxyphenyl)-2-(4-methylphenyl)acetamide](/img/structure/B11462849.png)

![2-[(3-amino-12,12-dimethyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-5-yl)sulfanyl]-N-methyl-N-phenylacetamide](/img/structure/B11462863.png)
![1-[2-(4-methoxyphenoxy)ethyl]-2,3-dihydroimidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B11462869.png)

![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-ethylbutanamide](/img/structure/B11462903.png)
![2-[(5-butylsulfanyl-12-ethyl-12-methyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-3-yl)amino]ethanol](/img/structure/B11462908.png)
![1-[5-(3,4,5-Trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]methanamine](/img/structure/B11462911.png)


